![molecular formula C10H11ClO B3383673 (1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 466635-90-5](/img/structure/B3383673.png)
(1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol
Overview
Description
(1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol, also known as 7-chlorokynurenic acid (7-Cl-KYNA), is a chemical compound that has gained attention due to its potential therapeutic applications. It is a derivative of kynurenic acid, an endogenous neuroactive compound that is involved in various physiological processes in the central nervous system.
Mechanism of Action
The mechanism of action of 7-Cl-KYNA involves its ability to inhibit the activity of the enzyme kynurenine aminotransferase II (KAT II), which is responsible for the production of quinolinic acid, a neurotoxic compound that is implicated in various neurological disorders. By inhibiting KAT II, 7-Cl-KYNA reduces the production of quinolinic acid, thereby reducing neuroinflammation and oxidative stress in the brain.
Biochemical and Physiological Effects
Studies have shown that 7-Cl-KYNA has various biochemical and physiological effects, including the inhibition of glutamate release, the activation of NMDA receptors, and the modulation of the immune system. These effects contribute to its neuroprotective and anti-inflammatory properties, making it a promising therapeutic agent for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 7-Cl-KYNA in lab experiments is its ability to selectively inhibit KAT II activity, without affecting other enzymes involved in the kynurenine pathway. This allows for a more precise investigation of the role of quinolinic acid in various neurological disorders. However, one limitation of using 7-Cl-KYNA is its low solubility in water, which may affect its bioavailability and limit its therapeutic potential.
Future Directions
There are several future directions for the research on 7-Cl-KYNA. One direction is the investigation of its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is the development of more efficient synthesis methods to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and its effects on other enzymes and pathways in the brain.
Scientific Research Applications
Recent studies have shown that 7-Cl-KYNA has neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been shown to have anti-cancer properties, with potential applications in cancer therapy.
properties
IUPAC Name |
(1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHXZGPPFVUBEW-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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